molecular formula C21H27N3O3 B10785051 Andioxime

Andioxime

Cat. No.: B10785051
M. Wt: 369.5 g/mol
InChI Key: XPHBRTNHVJSEQD-ATJXCDBQSA-N
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Description

Andioxime is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an oxime derivative, which means it contains the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Oximes are known for their ability to form stable complexes with metals and their use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Andioxime can be synthesized through several methods. One common method involves the reaction of a ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Andioxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: this compound can participate in substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitriles, amines, and substituted oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Andioxime has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: this compound derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Some this compound compounds are investigated for their potential use as therapeutic agents, particularly in the treatment of organophosphate poisoning.

    Industry: this compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of andioxime involves its ability to form stable complexes with metals and its participation in various chemical reactions. In biological systems, this compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. This property is particularly useful in the treatment of metal poisoning and in the development of metal-based drugs.

Comparison with Similar Compounds

Andioxime is similar to other oxime compounds, such as:

    Pralidoxime: Used as an antidote for organophosphate poisoning.

    Obidoxime: Another antidote for organophosphate poisoning with a similar mechanism of action.

    Methoxime: Known for its use in various chemical reactions and as a reagent in organic synthesis.

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts in various applications. Its ability to form stable metal complexes and its versatility in chemical reactions make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[(Z)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20-

InChI Key

XPHBRTNHVJSEQD-ATJXCDBQSA-N

Isomeric SMILES

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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